

# N1-Allylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: N1-Allylpseudouridine

Cat. No.: B12390906

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## Abstract

**N1-Allylpseudouridine** is a modified pyrimidine nucleoside that has garnered interest within the scientific community for its potential applications in antiviral research and drug development. As a derivative of pseudouridine, it belongs to a class of compounds known to modulate innate immune responses and influence the translational machinery of cells. This technical guide provides a comprehensive overview of the chemical structure, known properties, and potential biological activities of **N1-Allylpseudouridine**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**N1-Allylpseudouridine** is characterized by the presence of an allyl group covalently bonded to the N1 position of the pseudouridine core. This modification distinguishes it from the naturally occurring pseudouridine and its well-studied counterpart, N1-methylpseudouridine.

Chemical Identifiers:

- IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione[1]
- Synonyms: 1-Allyl-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[1]

- CAS Number: 1613530-15-6[1]
- InChI Key: WBEHOTJAWMHVNB-KYXWUPHJSA-N[1]
- SMILES: C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[1]

## Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **N1-Allylpseudouridine**, such as melting point, boiling point, and pKa, are not readily available in publicly accessible literature. The following table summarizes the known and calculated properties.

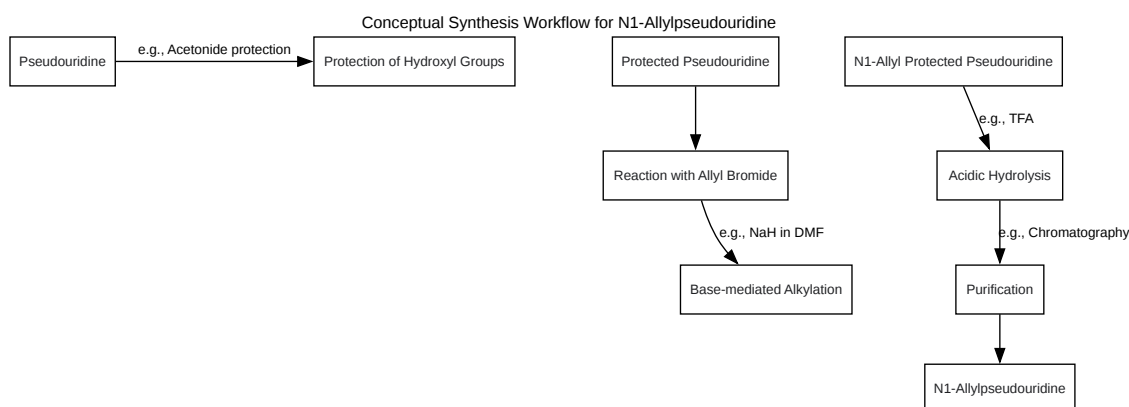
Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Molecular Weight	284.27 g/mol	[1]
Purity	≥95% (as commercially available)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

## Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of **N1-Allylpseudouridine** are not publicly documented in peer-reviewed literature. However, based on the synthesis of similar N1-substituted pseudouridine derivatives, a likely synthetic route would involve the selective alkylation of the N1 position of a protected pseudouridine precursor with an allyl halide, followed by deprotection.

## Conceptual Experimental Workflow

The following diagram illustrates a logical workflow for the potential synthesis of **N1-Allylpseudouridine**.



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Caption: Conceptual workflow for **N1-Allylpseudouridine** synthesis.

## Biological Activity and Potential Mechanism of Action

**N1-Allylpseudouridine** is described as a modified nucleoside for studying viral infections, with the potential to inhibit the replication of select viruses.[1] While specific studies on **N1-Allylpseudouridine** are limited, the biological activity of modified nucleosides, particularly in the context of RNA therapeutics and antiviral research, is well-documented.

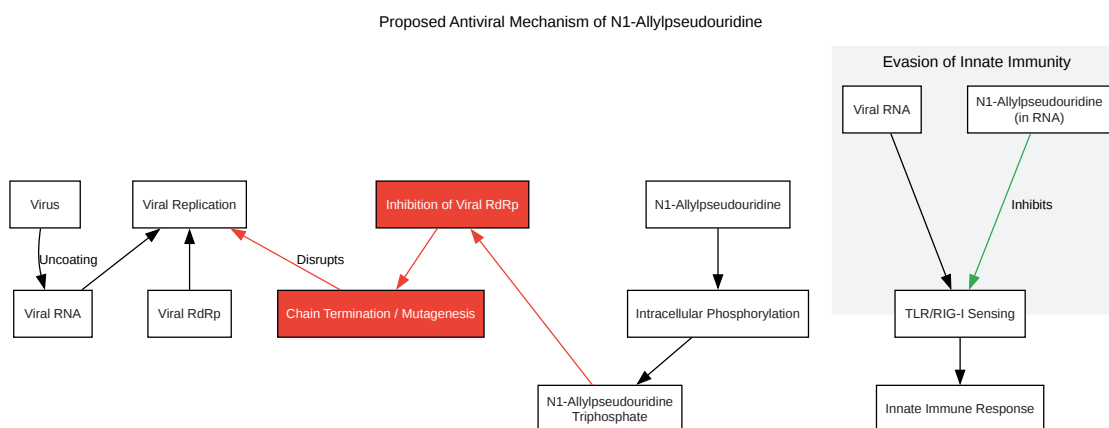
## Evasion of Innate Immune Recognition

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The incorporation of modified nucleosides, such as pseudouridine and its derivatives, into RNA has been shown to dampen the activation of these pathways, thereby reducing the inflammatory response and increasing the translational efficiency of the modified RNA. It is hypothesized that the N1-allyl modification in **N1-Allylpseudouridine** could similarly lead to the evasion of immune recognition by PRRs.

## Inhibition of Viral Replication

As a nucleoside analog, **N1-Allylpseudouridine**, upon intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleotide into the nascent viral RNA chain could lead to chain termination or introduce mutations that disrupt viral replication.

The following diagram illustrates the proposed mechanism of action for **N1-Allylpseudouridine** in the context of a viral infection.



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Caption: Proposed antiviral mechanism of **N1-Allylpseudouridine**.

## Applications in Research and Drug Development

The unique properties of modified nucleosides like **N1-Allylpseudouridine** position them as valuable tools in several areas of research and development:

- **Antiviral Drug Discovery:** As a potential inhibitor of viral replication, **N1-Allylpseudouridine** can be investigated as a lead compound for the development of novel antiviral therapeutics.
- **RNA Therapeutics:** The potential for reduced immunogenicity makes **N1-Allylpseudouridine** and similar modified nucleosides attractive for the development of mRNA-based vaccines

and therapies.

- Chemical Biology: **N1-Allylpseudouridine** can serve as a chemical probe to study the mechanisms of viral replication and the host's innate immune response to viral infections.

## Conclusion

**N1-Allylpseudouridine** is a modified nucleoside with promising potential in the fields of virology and RNA therapeutics. While further research is needed to fully elucidate its physicochemical properties, and biological activities, the existing knowledge on related compounds suggests that it may act as an inhibitor of viral replication and a modulator of the innate immune response. This technical guide provides a foundational understanding of **N1-Allylpseudouridine** to support ongoing and future research endeavors.

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## References

- 1. bocsci.com [bocsci.com]
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